molecular formula C18H20O5 B12819063 Ethene;2,3,7,8-tetramethoxydibenzofuran

Ethene;2,3,7,8-tetramethoxydibenzofuran

Cat. No.: B12819063
M. Wt: 316.3 g/mol
InChI Key: HXWJLMIMVPPPGZ-UHFFFAOYSA-N
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Description

Ethene;2,3,7,8-tetramethoxydibenzofuran is a chemical compound with the molecular formula C16H16O5 It is a derivative of dibenzofuran, characterized by the presence of four methoxy groups at the 2, 3, 7, and 8 positions on the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-tetramethoxydibenzofuran typically involves the bromination and iodination of 3,4,3′,4′-tetramethyldiphenyl ether to form 2,2′-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 2,3,7,8-tetramethyldibenzofuran . The structure of the compound can be confirmed through alternative synthesis methods involving 2,2′-dinitro and 2,2′-diamino-4,5,4′,5′-tetramethyldiphenyls .

Industrial Production Methods

Industrial production methods for 2,3,7,8-tetramethoxydibenzofuran are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-tetramethoxydibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of intermediates with O−O bonds, while reduction with lithium aluminum hydride can yield reduced derivatives of the compound.

Scientific Research Applications

2,3,7,8-tetramethoxydibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,7,8-tetramethoxydibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of intermediates that can interact with various biomolecules. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7,8-tetramethoxydibenzofuran is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups can enhance the compound’s solubility and stability, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

ethene;2,3,7,8-tetramethoxydibenzofuran

InChI

InChI=1S/C16H16O5.C2H4/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3;1-2/h5-8H,1-4H3;1-2H2

InChI Key

HXWJLMIMVPPPGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC.C=C

Origin of Product

United States

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